molecular formula C14H16Cl4N2 B1508743 (1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride CAS No. 1052707-24-0

(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride

Cat. No. B1508743
CAS RN: 1052707-24-0
M. Wt: 354.1 g/mol
InChI Key: YXGVUHANCVCDJJ-AXEKQOJOSA-N
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Description

(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride, commonly known as DCE or Dicam, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. DCE is a chiral compound, which means that it exists in two mirror image forms, known as enantiomers. The (1S, 2S)-enantiomer of DCE is the biologically active form and is the focus of

Scientific Research Applications

Chromatographic and Analytical Applications

  • Synthesis of Chiral Stationary Phases : A study by Payagala et al. (2011) involved the synthesis of new polymeric chiral stationary phases, including one based on (1S, 2S)-1,2-bis(2-chlorophenyl)ethylenediamine. These phases were used in high-performance liquid chromatography (HPLC) and supercritical fluid chromatography, demonstrating significant enantioselectivity for a variety of compounds including amines, amides, alcohols, and others (Payagala, Wanigasekara, & Armstrong, 2011).
  • Fluorogenic Reagents for Catecholamines : Umegae et al. (1988) investigated various 1,2-diarylethylenediamines, including (1S, 2S)-1,2-bis(2-chlorophenyl)ethylenediamine, as highly sensitive fluorogenic reagents for catecholamines like norepinephrine and dopamine. These compounds react under mild conditions to produce fluorescence, aiding in the detection of these neurotransmitters (Umegae, Nohta, & Ohkura, 1988).

Applications in Cancer Research

  • Cytotoxic Activity in Cancer Cell Lines : Musa et al. (2014) evaluated the cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives, structurally related to (1S, 2S)-1,2-bis(2-chlorophenyl)ethylenediamine, in various human cancer cell lines. The study found that these compounds exhibited cytotoxic activity and induced cell cycle arrest and loss of mitochondrial membrane potential in cancer cells (Musa, Badisa, & Latinwo, 2014).

Other Applications

  • Study on Teratogenic and Embryotoxic Properties : Dluzniewski et al. (1980) investigated a compound structurally similar to (1S, 2S)-1,2-bis(2-chlorophenyl)ethylenediamine for teratogenic and embryotoxic activities in animal models, finding no evidence of such properties and observing better development of fetuses in rats and hamsters (Dluzniewski, Gastoł-Lewińska, Buczyńska, Gródecka, & Kwiatek, 1980).

properties

IUPAC Name

(1S,2S)-1,2-bis(2-chlorophenyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2.2ClH/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16;;/h1-8,13-14H,17-18H2;2*1H/t13-,14-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGVUHANCVCDJJ-AXEKQOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2Cl)N)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H]([C@H](C2=CC=CC=C2Cl)N)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726740
Record name (1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride

CAS RN

1052707-24-0
Record name (1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1052707-24-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride
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(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride
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(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride
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(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride
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(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride
Reactant of Route 6
(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride

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